molecular formula C11H11BrN2O3 B13583786 1-(5-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13583786
M. Wt: 299.12 g/mol
InChI Key: YPSZUGFPJXCVFU-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated aromatic ring and a diazinane-dione moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol . This intermediate is then subjected to further reactions to introduce the diazinane-dione moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets and pathways. The brominated aromatic ring and diazinane-dione moiety contribute to its binding affinity and reactivity with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione include other brominated aromatic compounds and diazinane-dione derivatives. Examples include:

  • 1-(5-bromo-2-methoxyphenyl)-1,3-diazane-2,4-dione
  • 1-(5-chloro-2-methoxyphenyl)-1,3-diazinane-2,4-dione

Uniqueness

The uniqueness of 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione lies in its specific combination of a brominated aromatic ring and a diazinane-dione moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O3/c1-17-9-3-2-7(12)6-8(9)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

YPSZUGFPJXCVFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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